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Compound of Interest

Compound Name: 1,3-Diiodoacetone

Cat. No.: B132185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the multi-step synthesis of 1,3-
diiodoacetone, a valuable building block in organic synthesis, starting from the readily

available raw material, glycerol. The synthesis involves a three-step reaction sequence: the

selective chlorination of glycerol to produce 1,3-dichloro-2-propanol, a subsequent trans-

iodination to yield 1,3-diiodo-2-propanol, and a final oxidation to afford the target compound,

1,3-diiodoacetone. This document outlines detailed experimental protocols for each key

transformation, supported by quantitative data and process visualizations.

Executive Summary
The conversion of glycerol, a byproduct of biodiesel production, into value-added chemicals is

a significant area of research in green chemistry. This guide details a robust pathway for the

synthesis of 1,3-diiodoacetone, a compound with applications as a microbicide, algaecide,

and a precursor for various heterocyclic systems. The overall synthetic approach is

summarized in the workflow diagram below.
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Caption: Overall workflow for the synthesis of 1,3-diiodoacetone from glycerol.
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Step 1: Selective Chlorination of Glycerol to 1,3-
Dichloro-2-propanol
The initial step in the synthesis is the selective hydrochlorination of glycerol to yield 1,3-

dichloro-2-propanol. This reaction is typically catalyzed by a carboxylic acid, such as acetic

acid, and involves the reaction of glycerol with hydrogen chloride.

Experimental Protocol:
A detailed procedure for this transformation is adapted from a well-established method[1].

Reaction Setup: A 2-liter flask is charged with 1 kg (805 mL, 9.8 moles) of 90% glycerol and

20 g of acetic acid. The flask is equipped with a gas inlet tube extending to the bottom of the

flask and a gas outlet tube. The flask is then placed in an oil bath maintained at 100-110

°C[1].

Reaction Execution: A stream of dry hydrogen chloride gas is passed through the mixture.

The absorption of the gas is monitored by weighing the flask periodically. The reaction is

considered complete when the absorption of hydrogen chloride ceases, which corresponds

to an increase in weight of approximately 875 g[1].

Work-up and Purification:

The reaction mixture is cooled and neutralized with solid sodium carbonate until it is just

alkaline to litmus paper[1].

The crude 1,3-dichloro-2-propanol is then purified by vacuum distillation. The fraction

boiling between 68-75 °C at 14 mmHg is collected[1].

Quantitative Data:
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Parameter Value Reference

Starting Material 90% Glycerol [1]

Catalyst Acetic Acid [1]

Reagent Hydrogen Chloride (gas) [1]

Reaction Temperature 100-110 °C [1]

Yield ~775 g (from 1 kg glycerol) [1]

Boiling Point 68-75 °C at 14 mmHg [1]

Step 2: Trans-iodination of 1,3-Dichloro-2-propanol
to 1,3-Diiodo-2-propanol
The second step involves a Finkelstein reaction, where the chlorine atoms in 1,3-dichloro-2-

propanol are substituted with iodine. This trans-halogenation can be achieved using an iodide

salt, such as sodium iodide or potassium iodide. High conversions and selectivity to 1,3-diiodo-

2-propanol have been reported for this reaction, particularly when conducted under solvent-free

conditions with alumina-supported potassium iodide.

Experimental Protocol:
The following is a representative protocol based on reported methods for similar trans-

halogenations.

Reagent Preparation: Alumina-supported potassium iodide (KI/Al₂O₃) can be prepared by

mixing potassium iodide with activated alumina.

Reaction Setup: In a round-bottom flask, 1,3-dichloro-2-propanol is mixed with an excess of

the KI/Al₂O₃ reagent.

Reaction Execution: The mixture is heated and stirred. The reaction can be monitored by

thin-layer chromatography (TLC) or gas chromatography (GC) to determine the

disappearance of the starting material.

Work-up and Purification:
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After the reaction is complete, the solid support is removed by filtration.

The crude product is washed with a solution of sodium thiosulfate to remove any residual

iodine.

The organic layer is then dried over anhydrous sodium sulfate and the solvent (if any) is

removed under reduced pressure.

Further purification can be achieved by column chromatography or distillation.

Quantitative Data:
Parameter Value/Range

Starting Material 1,3-Dichloro-2-propanol

Reagent Sodium Iodide (NaI) or Potassium Iodide (KI)

Support (optional) Alumina (Al₂O₃)

Reaction Conditions Solvent-free or in a suitable solvent

Conversion 77-99%

Selectivity to 1,3-diiodo-2-propanol up to 82%

Step 3: Oxidation of 1,3-Diiodo-2-propanol to 1,3-
Diiodoacetone
The final step is the oxidation of the secondary alcohol, 1,3-diiodo-2-propanol, to the

corresponding ketone, 1,3-diiodoacetone. A mild and efficient method for this transformation

utilizes periodic acid in conjunction with a polymer-supported chromium reagent.

Experimental Protocol:
The following procedure is based on a published method for the synthesis of 1,3-
diiodoacetone[2].

Reaction Setup: To a round-bottom flask, add periodic acid (H₅IO₆, 0.529 g, 1.5 mmol) and

acetonitrile (10 mL). Stir the resulting suspension for 15 minutes[2].
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Reaction Execution: To the suspension, add polyvinyl-pyridinium chlorochromate (PV-PCC)

resin (0.031 g, 0.07 mmol) followed by 1,3-diiodo-2-propanol (0.32 g, 1.0 mmol). The

reaction mixture is stirred vigorously for 3 hours[2].

Work-up and Purification:

The heterogeneous mixture is filtered through filter paper to remove the resin[2].

The solvent is evaporated from the filtrate to yield a viscous brownish liquid[2].

The residue is diluted with ether (20 mL) and washed with a 1% solution of sodium

thiosulfate (20 mL)[2].

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated

under reduced pressure to afford 1,3-diiodoacetone as a yellow viscous liquid[2].

Quantitative Data:
Parameter Value Reference

Starting Material 1,3-Diiodo-2-propanol [2]

Oxidizing Agent Periodic Acid (H₅IO₆) [2]

Co-oxidant PV-PCC resin [2]

Solvent Acetonitrile [2]

Reaction Time 3 hours [2]

Yield 0.19 g (63%) [2]

Signaling Pathways and Logical Relationships
The chemical transformations described in this guide follow a logical progression of functional

group interconversions. This can be visualized as a pathway where the properties of the

starting material are systematically altered to achieve the desired final product.
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Caption: Chemical transformation pathway from glycerol to 1,3-diiodoacetone.

This guide provides a comprehensive overview for the synthesis of 1,3-diiodoacetone from

glycerol, intended to be a valuable resource for professionals in the fields of chemical research

and drug development. The methodologies presented are based on established literature and

offer a clear path to this important chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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